Dimethyl (3-bromo-2-oxopropyl)phosphonate

Catalog No.
S13464484
CAS No.
87830-69-1
M.F
C5H10BrO4P
M. Wt
245.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (3-bromo-2-oxopropyl)phosphonate

CAS Number

87830-69-1

Product Name

Dimethyl (3-bromo-2-oxopropyl)phosphonate

IUPAC Name

1-bromo-3-dimethoxyphosphorylpropan-2-one

Molecular Formula

C5H10BrO4P

Molecular Weight

245.01 g/mol

InChI

InChI=1S/C5H10BrO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3

InChI Key

MTXDSELZQAXIFG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CBr)OC

Dimethyl (3-bromo-2-oxopropyl)phosphonate is an organophosphorus compound characterized by a phosphonate group linked to a 3-bromo-2-oxopropyl moiety. This compound has the molecular formula C₅H₈BrO₄P and is notable for its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Alkylation Reactions: It can undergo alkylation, where the phosphonate group acts as a leaving group, facilitating the introduction of new alkyl chains.
  • Condensation Reactions: The carbonyl group allows for condensation with amines or alcohols, leading to the formation of amides or esters.

These reactions highlight its versatility as a reagent in organic synthesis.

Several methods have been developed for synthesizing Dimethyl (3-bromo-2-oxopropyl)phosphonate:

  • Michaelis-Arbuzov Reaction: This method involves reacting a bromoacetone derivative with dimethyl phosphite. The reaction conditions can be optimized for yield and purity.
  • Bromination of Dimethyl (2-oxopropyl)phosphonate: Starting from dimethyl (2-oxopropyl)phosphonate, bromination can be carried out using bromine or other brominating agents under controlled conditions to introduce the bromine atom at the desired position.
  • Phosphonylation Reactions: Utilizing phosphonylation techniques with appropriate bromoacetone derivatives allows for the formation of this compound through nucleophilic substitution mechanisms.

These synthesis routes emphasize the compound's accessibility for research and industrial applications.

Dimethyl (3-bromo-2-oxopropyl)phosphonate has several applications:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organophosphorus compounds.
  • Pharmaceutical Chemistry: Its reactivity profile makes it suitable for developing new drugs, particularly those targeting phosphonate-based mechanisms.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its structural similarities to known active compounds.

Interaction studies involving Dimethyl (3-bromo-2-oxopropyl)phosphonate focus on its reactivity with various biological molecules. Preliminary investigations suggest that it may interact with enzymes or receptors involved in metabolic pathways. Further studies are needed to elucidate its specific interactions and potential therapeutic effects.

Dimethyl (3-bromo-2-oxopropyl)phosphonate shares structural similarities with several other phosphonates. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Dimethyl (2-oxopropyl)phosphonateLacks bromine; simpler structureUsed widely as a reagent in organic synthesis
Diethyl (3-bromo-2-oxopropyl)phosphonateEthyl groups instead of methyl; similar reactivityMay offer different solubility properties
Dimethyl (1-diazo-2-oxopropyl)phosphonateContains a diazo group; useful for nitrogen-containing compoundsUnique due to diazo functionality
Dimethyl (3-chloro-2-oxopropyl)phosphonateChlorine instead of bromine; similar reactivityDifferent halogen may influence reactivity

The uniqueness of Dimethyl (3-bromo-2-oxopropyl)phosphonate lies in its specific brominated structure, which enhances its reactivity compared to non-halogenated analogs. Its potential applications in pharmaceuticals and agrochemicals further distinguish it from similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

243.95001 g/mol

Monoisotopic Mass

243.95001 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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